molecular formula C23H20N2O2S B3734207 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B3734207
M. Wt: 388.5 g/mol
InChI Key: PKZZFCHAEUDFRB-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular formula of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide” is C22H18N2OS . The molecular weight is 358.46 .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of a base .

Mechanism of Action

While the specific mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide” is not mentioned in the retrieved data, benzothiazole derivatives have been found to exhibit anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Future Directions

Benzothiazole derivatives, including “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide”, may continue to be a focus of research due to their wide range of biological activities. Future research may focus on improving the synthesis process, exploring their biological activities, and investigating their potential applications in medicinal chemistry .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15-7-12-19(13-16(15)2)27-14-22(26)24-18-10-8-17(9-11-18)23-25-20-5-3-4-6-21(20)28-23/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZZFCHAEUDFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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